1,1-Dichlorobutane
Overview
Description
1,1-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a colorless liquid that is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichlorobutane can be synthesized through the chlorination of 1-chlorobutane. This process involves a free-radical chain reaction mechanism where sulfuryl chloride (SO2Cl2) is used as the chlorinating agent. The reaction is initiated by 2,2’-azobis[cyclohexanenitrile] (ABCN) and is carried out under reflux conditions . The reaction proceeds as follows:
Initiation: The formation of chlorine free radicals from sulfuryl chloride.
Propagation: The chlorine free radicals react with 1-chlorobutane to form this compound and other dichlorobutane isomers.
Termination: The reaction is stopped once the sulfuryl chloride is consumed.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation and other separation techniques .
Chemical Reactions Analysis
1,1-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in alcoholic solvents.
Major Products:
Substitution: Formation of butanol or other substituted butanes.
Elimination: Formation of butenes.
Scientific Research Applications
1,1-Dichlorobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-dichlorobutane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then participate in various reaction pathways, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,1-Dichlorobutane is one of several isomers of dichlorobutane. Other isomers include:
- 1,2-Dichlorobutane
- 1,3-Dichlorobutane
- 1,4-Dichlorobutane
Comparison:
- This compound: Has both chlorine atoms on the same carbon atom, making it more reactive in nucleophilic substitution reactions.
- 1,2-Dichlorobutane: Has chlorine atoms on adjacent carbon atoms, leading to different reactivity and product distribution.
- 1,3-Dichlorobutane: Has chlorine atoms separated by two carbon atoms, affecting its reactivity and the types of reactions it undergoes.
- 1,4-Dichlorobutane: Has chlorine atoms on the terminal carbon atoms, making it less reactive in certain reactions compared to other isomers .
Each isomer has unique properties and reactivity, making them suitable for different applications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
1,1-dichlorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRDAAUNCRFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862152 | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-33-3, 26761-81-9 | |
Record name | 1,1-Dichlorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylidene chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichlorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLOROBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 1,1-dichlorobutane influence its reactivity?
A2: The presence of two chlorine atoms on the same carbon atom (geminal dichloroalkane) in this compound significantly influences its reactivity. [] This configuration makes the molecule susceptible to dehydrochlorination reactions, especially in the presence of catalysts like molten salts containing zinc chloride (ZnCl2). [] The stereochemistry of the reaction intermediates, likely involving carbocations, plays a role in the observed cis/trans ratios of the resulting 1-chlorobutene isomers.
Q2: What insights can computational chemistry offer into the conformational behavior of this compound?
A3: Molecular mechanics calculations have been employed to investigate the conformational landscape of this compound. [] These calculations provide valuable information about the relative energies and structures of different conformers, offering insights into the molecule's preferred shapes and their potential influence on its reactivity. These computational studies can be further extended to explore the interactions of this compound with other molecules and surfaces.
Q3: Beyond pyrolysis, are there other notable reactions involving this compound?
A4: this compound can undergo coupling reactions when exposed to freshly sublimed magnesium under flash vacuum pyrolysis conditions. [] This reaction leads to the formation of dienes, specifically E,E-, E,Z-, and Z,Z- isomers of dialk-1-enyl ethers. [] The formation of these products suggests a radical-based mechanism potentially mediated by surface interactions with magnesium. This reaction pathway highlights the potential of this compound as a precursor for synthesizing more complex organic molecules.
Q4: Are there any known environmental concerns associated with this compound?
A5: While specific studies on the environmental impact of this compound are limited within the provided research, its presence in household cleaning products raises concerns. [] The generation of this compound, alongside other halogenated volatile organic compounds (VOCs), during the use of bleach products highlights a potential pathway for their release into indoor environments. [] Considering the potential for halogenated VOCs to act as atmospheric pollutants and contribute to ozone depletion, further research into the environmental fate and impact of this compound is warranted.
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